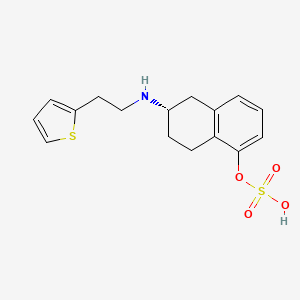
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is a deuterated derivative of 7-Phenyl-1,4-diazepan-5-one. It is a biochemical compound used primarily in proteomics research. The molecular formula is C11H11D4ClN2O, and it has a molecular weight of 230.73 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves the incorporation of deuterium atoms into the parent compound, 7-Phenyl-1,4-diazepan-5-one. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment for handling deuterium gas and maintaining reaction conditions is essential for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: The compound is used in clinical diagnostics and imaging studies.
Industry: It serves as a chemical reference for qualitative and quantitative analysis
Mécanisme D'action
The mechanism of action of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms by altering the kinetic isotope effects. This allows researchers to study the behavior of the compound under various conditions and understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenyl-1,4-diazepan-5-one: The non-deuterated parent compound.
Hexahydro-7-phenyl-5H-1,4-diazepin-5-one: Another derivative with similar structural features
Uniqueness
7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR studies, making it a valuable tool for investigating complex biochemical processes .
Propriétés
Numéro CAS |
1346599-71-0 |
|---|---|
Formule moléculaire |
C11H15ClN2O |
Poids moléculaire |
230.728 |
Nom IUPAC |
2,2,3,3-tetradeuterio-7-phenyl-1,4-diazepan-5-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/i6D2,7D2; |
Clé InChI |
XMHXBJNGMKAXIA-FEUVXQGESA-N |
SMILES |
C1CNC(=O)CC(N1)C2=CC=CC=C2.Cl |
Synonymes |
Hexahydro-7-phenyl-5H-1,4-diazepin-5-one-d4 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
